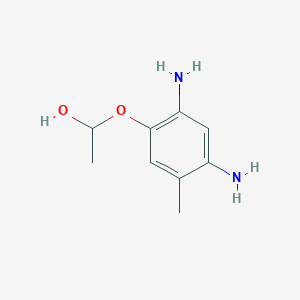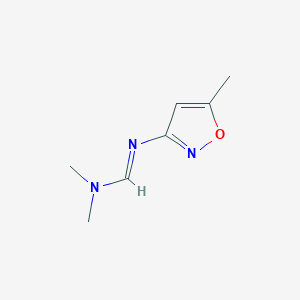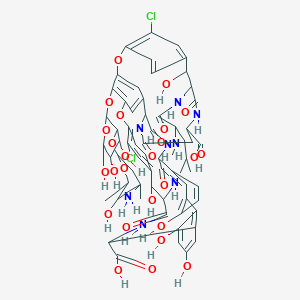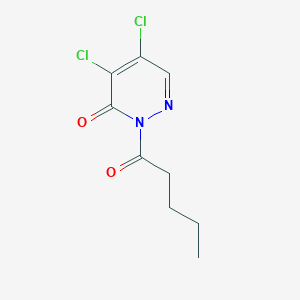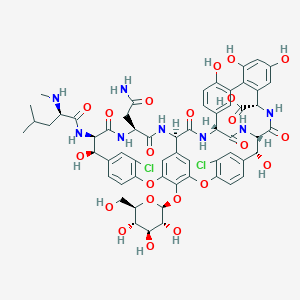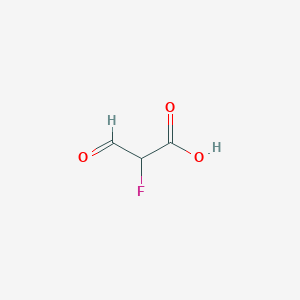
Ácido 2-fluoro-3-oxopropanoico
Descripción general
Descripción
2-Fluoro-3-oxopropanoic acid, also known as Fluoromalonaldehydic Acid, is a chemical compound with the molecular formula C3H3FO3 . It has an average mass of 106.052 Da and a mono-isotopic mass of 106.006622 Da .
Synthesis Analysis
The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a derivative of 2-Fluoro-3-oxopropanoic acid, has been reported . This synthesis was achieved using E. coli co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM). The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-oxopropanoic acid consists of three carbon atoms, three hydrogen atoms, one fluorine atom, and three oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Sondas Fluorescentes
El ácido 2-fluoro-3-oxopropanoico se puede utilizar en el diseño y síntesis de sondas fluorescentes . Las sondas fluorescentes son sensibles, selectivas, no tóxicas en la detección y, por lo tanto, proporcionan una nueva solución en biomedicina, monitoreo ambiental y seguridad alimentaria . Pueden detectar biomoléculas o actividades moleculares dentro de las células a través de señales de fluorescencia .
Síntesis Biocatalítica
Este compuesto se ha utilizado en la síntesis biocatalítica . Por ejemplo, el ácido 2-fluoro-3-hidroxipropanoico (2-F-3-HP) se sintetizó utilizando E. coli que coexpresa la sintasa de metilmalonil CoA (MatBrp), la reductasa de metilmalonil CoA (MCR) y la proteína de transporte de malonato (MadLM) . La concentración de 2-F-3-HP alcanzó 50,0 mg/L mediante transformación de células completas después de 24 horas .
Modificación de Ácidos Nucleicos
El ácido 2-fluoro-3-oxopropanoico se puede utilizar en la modificación de ácidos nucleicos
Direcciones Futuras
The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance . The target compounds doped with fluorine are endowed with stronger stability and activity, longer half-life, and better bio-absorbability . These properties make 2-Fluoro-
Propiedades
IUPAC Name |
2-fluoro-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAWQINJHZMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555103 | |
| Record name | 2-Fluoro-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58629-87-1 | |
| Record name | 2-Fluoro-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between Fluoromalonaldehydic Acid and the cardiotoxicity of 5-Fluorouracil?
A: Research suggests that Fluoromalonaldehydic Acid, a degradation product of 5-FU, might play a role in the drug's cardiotoxicity. Studies indicate that 5-FU formulated with Tris buffer (FU-Tris) exhibits higher cardiotoxicity compared to formulations with Sodium Hydroxide (FU-NaOH). This difference is attributed to the formation of stable "depot" forms of Fluoromalonaldehydic Acid and Fluoroacetaldehyde (another degradation product) in the presence of Tris. These "depot" forms can release the degradation products over time, potentially contributing to the increased cardiotoxicity observed with FU-Tris. [, , ]
Q2: How does the stability of Fluoromalonaldehydic Acid in different 5-FU formulations impact its potential cardiotoxicity?
A: The stability of Fluoromalonaldehydic Acid significantly differs depending on the 5-FU formulation. In FU-Tris, Fluoromalonaldehydic Acid forms stable adducts with Tris, essentially creating a "depot" that can release the compound gradually. Conversely, in FU-NaOH, Fluoromalonaldehydic Acid undergoes extensive chemical transformations, leading to a lower concentration of the compound itself. This difference in stability and the resulting difference in Fluoromalonaldehydic Acid concentration likely contribute to the observed difference in cardiotoxicity between FU-Tris and FU-NaOH formulations. [, ]
Q3: How does the presence of bisulfite ions affect the degradation of 5-FU and the formation of Fluoromalonaldehydic Acid?
A: Bisulfite ions catalyze the degradation of 5-FU, ultimately leading to the formation of Fluoromalonaldehydic Acid. The process begins with the reversible addition of bisulfite ion to the C5=C6 double bond of 5-FU, forming 5-fluoro-5,6-dihydrouracil-6-sulfonate. This intermediate then undergoes a series of irreversible reactions in alkaline conditions, yielding several products, including Fluoromalonaldehydic Acid. Therefore, the presence of bisulfite ions in 5-FU solutions can accelerate its degradation and potentially increase the formation of Fluoromalonaldehydic Acid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)


